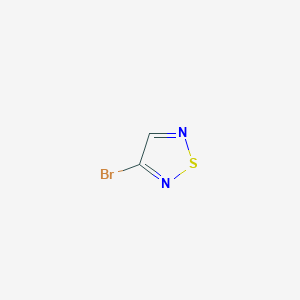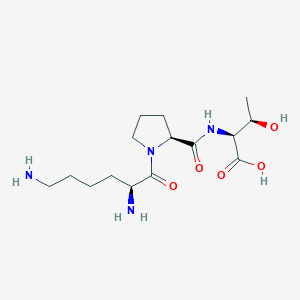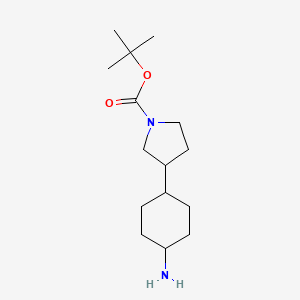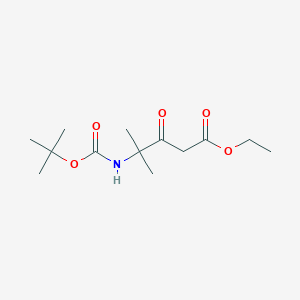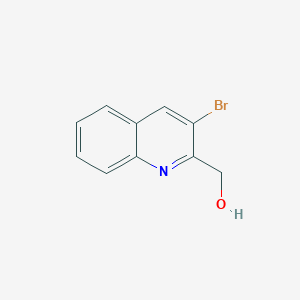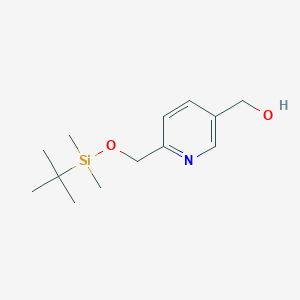
(6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol: is a chemical compound that features a pyridine ring substituted with a methanol group and a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Fluoride sources like TBAF (Tetrabutylammonium fluoride) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of deprotected hydroxymethyl pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol serves as a building block for the synthesis of more complex molecules. Its protected hydroxyl group allows for selective reactions at other sites on the molecule .
Biology and Medicine
This compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that target specific biological pathways. Its structural features make it a valuable intermediate in medicinal chemistry .
Industry
In the chemical industry, it is used in the production of fine chemicals and as a precursor for various functional materials. Its stability and reactivity profile make it suitable for industrial applications .
Wirkmechanismus
The mechanism by which (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyldimethylsilyl group provides stability and protection during synthetic transformations, ensuring the integrity of the hydroxymethyl group until it is selectively deprotected .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Hydroxymethylpyridin-3-yl)methanol: Lacks the TBDMS protection, making it more reactive but less stable.
(6-Methoxymethylpyridin-3-yl)methanol: Features a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.
Uniqueness
The presence of the tert-butyldimethylsilyl group in (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol provides unique stability and protection during synthetic processes. This allows for selective reactions and deprotection steps, making it a versatile intermediate in complex organic synthesis .
Eigenschaften
Molekularformel |
C13H23NO2Si |
|---|---|
Molekulargewicht |
253.41 g/mol |
IUPAC-Name |
[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-12-7-6-11(9-15)8-14-12/h6-8,15H,9-10H2,1-5H3 |
InChI-Schlüssel |
ZLDBICNGFOMZAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


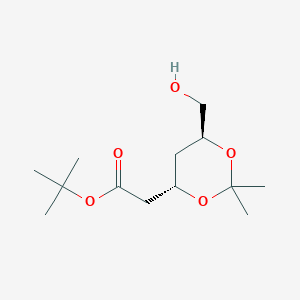



![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)
